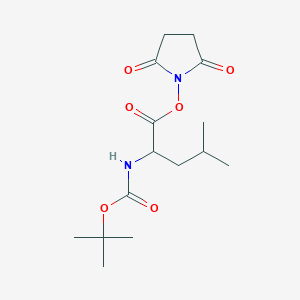

Boc-Leu-OSu

Descripción

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGJQZMGGGTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113594 | |

| Record name | Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-83-7, 3392-09-4 | |

| Record name | Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical Carbodiimide-Mediated Coupling

The most widely documented method employs dicyclohexylcarbodiimide (DCC) as a coupling agent. In this approach, Boc-L-leucine reacts with NHS in anhydrous dioxane or dichloromethane (DCM) under inert conditions. The reaction proceeds via the formation of an O-acylisourea intermediate, which subsequently reacts with NHS to yield this compound and dicyclohexylurea (DCU) as a by-product. A typical protocol involves:

-

Dissolving Boc-L-leucine (1.0 eq) and NHS (1.2 eq) in dry dioxane.

-

Adding DCC (1.1 eq) dropwise at 0–5°C.

-

Stirring the mixture at room temperature for 12–24 hours.

-

Filtering DCU and concentrating the filtrate to obtain crude product.

This method achieves yields of 75–90%, with purity dependent on subsequent purification steps.

Alternative Coupling Agents

Recent advancements explore alternatives to DCC, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or diisopropylcarbodiimide (DIC), often paired with hydroxybenzotriazole (HOBt) to suppress racemization. For example, EDC/HOBt in dimethylformamide (DMF) at 4°C for 6 hours yielded this compound with 82% efficiency and minimal epimerization.

Reaction Optimization and Kinetic Analysis

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and yield:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane | 2.2 | 89 | 95 |

| DCM | 8.9 | 85 | 93 |

| DMF | 36.7 | 78 | 88 |

Non-polar solvents like dioxane favor higher yields due to reduced side reactions, while DMF, though polar, may accelerate hydrolysis of the active ester.

Temperature and Time Dependence

A kinetic study revealed optimal conditions at 20–25°C for 18 hours, beyond which decomposition via hydrolysis becomes significant. Elevated temperatures (≥30°C) reduce yields by 15–20% due to NHS degradation.

Purification and Characterization

Recrystallization

Crude this compound is typically recrystallized from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with >99% purity. Alternative systems, such as methanol/water, are less effective due to the compound’s moderate solubility in polar solvents.

Chromatographic Methods

Flash chromatography on silica gel (eluent: chloroform/methanol/acetic acid, 40:6:1) resolves trace impurities, achieving pharmaceutically acceptable purity (99.5%). Industrial-scale processes employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to enhance reproducibility. Key parameters include:

Quality Control Metrics

Industrial batches are assessed using:

-

HPLC Purity : ≥99.0% (UV detection at 220 nm).

Challenges and Innovations

Análisis De Reacciones Químicas

Types of Reactions: Boc-Leu-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines. This reaction is crucial in peptide synthesis, where this compound acts as an acylating agent to form peptide bonds .

Common Reagents and Conditions:

Nucleophiles: Amines, including primary and secondary amines.

Solvents: Dichloromethane, dimethylformamide, and acetonitrile.

Catalysts: Dicyclohexylcarbodiimide (DCC) or other carbodiimides.

Major Products: The primary product of the reaction between this compound and an amine is a peptide bond, resulting in the formation of a dipeptide or a longer peptide chain .

Aplicaciones Científicas De Investigación

Boc-Leu-OSu is widely used in various fields of scientific research:

Chemistry:

Peptide Synthesis: this compound is a key reagent in the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids to form complex peptide chains.

Biology:

Protein Engineering: Researchers use this compound to modify proteins and study their structure and function by incorporating specific amino acid sequences.

Medicine:

Drug Development: this compound is employed in the synthesis of peptide-based drugs, which are used to treat various diseases, including cancer and metabolic disorders.

Industry:

Mecanismo De Acción

The mechanism of action of Boc-Leu-OSu involves the formation of a covalent bond with the amine group of an amino acid or peptide. This reaction forms a stable intermediate, which can then undergo further reactions to form peptide bonds. The N-hydroxysuccinimide ester group acts as a leaving group, facilitating the nucleophilic attack by the amine .

Comparación Con Compuestos Similares

Boc-Ile-OSu (tert-butyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester)

- Structure : Differs from this compound in the side chain (isoleucine has a β-methyl branch, whereas leucine has a γ-methyl branch).

- Reactivity : Similar coupling efficiency but may exhibit steric hindrance due to its β-branching.

- Applications : Used in peptide synthesis where isoleucine residues are required .

Boc-Val-OSu (tert-butyloxycarbonyl-L-valine N-hydroxysuccinimide ester)

Boc-Nle-OSu (tert-butyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester)

- Structure: Norleucine has a linear hexyl side chain, unlike leucine’s branched isobutyl group.

- Reactivity: Enhanced solubility in nonpolar solvents due to the linear chain.

- Applications : Used to study hydrophobic interactions in peptides .

Comparative Data Table

Coupling Efficiency

Steric Effects

Solubility and Handling

- Boc-Nle-OSu’s linear side chain improves solubility in organic solvents like dichloromethane (DCM), making it preferable for hydrophobic peptide synthesis .

Actividad Biológica

Boc-Leu-OSu, or N-alpha-Boc-L-leucine N-hydroxysuccinimide ester, is a synthetic compound widely utilized in peptide synthesis. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group and an N-hydroxysuccinimide (OSu) ester, which enhances its reactivity in coupling reactions. While this compound itself does not exhibit significant biological activity, the peptides synthesized using it can possess various biological functions.

This compound has the molecular formula C₁₅H₂₄N₂O₆ and is primarily used in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group of leucine, while the NHS ester facilitates the coupling with other amino acids or peptide fragments. The general reaction for its application involves the nucleophilic attack of an amine on the carbonyl carbon of the succinimidyl ester, forming a stable amide bond. This process is crucial for constructing specific peptide sequences with desired functionalities.

Biological Applications

While this compound is not biologically active on its own, it serves as a valuable building block in the synthesis of peptides that can exhibit significant biological activities. The incorporation of D-leucine into peptides has been shown to influence protein synthesis and cellular signaling pathways. Peptides containing D-leucine have been studied for their potential roles in:

- Antimicrobial Effects : Certain peptides synthesized with this compound derivatives have demonstrated antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition : Peptides that include D-leucine can inhibit specific enzymes, providing insights into therapeutic applications for diseases where enzyme regulation is crucial.

- Receptor Binding : Compounds derived from this compound have been explored for their ability to bind to various receptors, potentially leading to advancements in drug design.

Antimicrobial Peptides

Research has shown that peptides synthesized using this compound can exhibit antimicrobial activity. For instance, a study demonstrated that a peptide containing D-leucine residues effectively inhibited the growth of certain bacterial strains. This suggests that modifications to peptide sequences using this compound can enhance their therapeutic potential against infections.

Enzyme Inhibition Studies

In enzyme inhibition studies, peptides synthesized from this compound derivatives were tested against specific enzymes involved in metabolic pathways. These studies revealed that certain modifications could lead to increased inhibitory potency, suggesting potential applications in metabolic disorders where enzyme activity needs regulation .

Comparative Data Table

The following table summarizes key findings related to the biological activities of peptides synthesized with this compound:

Q & A

Basic Research Questions

Q. How does Boc-Leu-OSu facilitate peptide synthesis, and what experimental parameters must be optimized during coupling reactions?

- Methodological Answer : this compound is an N-hydroxysuccinimide (NHS) active ester of Boc-protected leucine, commonly used in peptide bond formation via carbodiimide-mediated coupling (e.g., EDC or DCC). Key parameters include:

- Reaction Solvent : Use anhydrous DMF or dichloromethane to minimize hydrolysis of the NHS ester .

- Stoichiometry : A 1.2–1.5 molar excess of this compound relative to the amine nucleophile ensures complete reaction while avoiding excessive byproducts.

- Monitoring : Track reaction progress via TLC (Rf shift) or HPLC to detect unreacted starting materials .

- Data Contradiction Analysis : Discrepancies in coupling efficiency may arise from residual moisture (hydrolysis) or improper storage of this compound. Validate solvent purity via Karl Fischer titration and store the reagent under inert gas at –20°C .

Q. What analytical techniques are essential for verifying the purity and identity of this compound in synthesized peptides?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of tert-butyl protons (δ ~1.4 ppm) and leucine side-chain signals (δ 0.8–1.7 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to detect the molecular ion peak ([M+H]⁺ for this compound: C₁₆H₂₈N₂O₆, theoretical m/z 344.2) .

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How can researchers mitigate racemization during this compound-mediated peptide synthesis, and what data supports these strategies?

- Methodological Answer : Racemization occurs via base-catalyzed abstraction of the α-hydrogen. Mitigation strategies include:

- Low-Temperature Reactions : Conduct coupling at 0–4°C to reduce base mobility .

- Minimal Base Use : Replace DIEA with milder bases like HOAt or OxymaPure, which reduce racemization while maintaining coupling efficiency .

- Chiral HPLC Analysis : Compare retention times of synthetic peptides with enantiomeric standards to quantify racemization (<2% is acceptable) .

Q. What are the limitations of this compound in solid-phase peptide synthesis (SPPS), and how can side reactions be systematically characterized?

- Methodological Answer : Limitations include:

- Steric Hindrance : Bulky residues near the coupling site reduce reaction efficiency. Use double coupling (2× reagent) or switch to HATU/HOBt activation .

- Incomplete Deprotection : Residual Boc groups after TFA treatment can hinder subsequent couplings. Confirm deprotection via FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) .

- Side Reaction Analysis :

- Byproduct Identification : Use LC-MS/MS to detect NHS esters or truncated peptides.

- Kinetic Studies : Compare reaction rates under varying temperatures/pH to isolate hydrolysis vs. aminolysis pathways .

Q. How do solvent polarity and additives influence the stability of this compound, and what degradation markers should researchers monitor?

- Methodological Answer :

- Stability Studies : Store this compound in anhydrous DMF or DCM with molecular sieves. Degradation (hydrolysis to Boc-Leu-OH) accelerates in polar protic solvents (e.g., methanol) .

- Degradation Markers : Monitor via:

- TLC : Spot hydrolysis products (lower Rf than this compound).

- ¹H NMR : Loss of NHS ester signals (δ 2.8–3.0 ppm, succinimide protons) .

- Data Contradiction Analysis : Discrepancies in shelf-life studies may arise from inconsistent storage conditions. Standardize protocols using N₂-purged vials and desiccants .

Data Interpretation and Reproducibility

Q. How should researchers resolve contradictory findings in this compound reactivity across different peptide sequences?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical reagents (same batch numbers) and equipment.

- Multivariate Analysis : Apply DOE (Design of Experiments) to isolate variables (e.g., solvent, temperature, sequence length).

- Peer Validation : Share raw data (HPLC chromatograms, NMR spectra) via open-access repositories to enable cross-lab verification .

Q. What statistical methods are appropriate for analyzing yield variations in this compound-mediated reactions?

- Methodological Answer :

- ANOVA : Compare yields across ≥3 independent trials to identify significant outliers.

- Regression Analysis : Correlate yield with parameters like solvent polarity (logP) or reagent equivalents.

- Error Propagation Models : Quantify uncertainty in final purity assessments due to HPLC integration errors .

Ethical and Reporting Standards

Q. How should researchers document this compound usage to ensure reproducibility in publications?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Specify reagent batches, solvent drying methods, and reaction temperatures (±1°C).

- Supporting Information : Provide raw NMR/Fourier-transform data, HPLC gradients, and MS spectra .

- Ethical Disclosures : Declare any conflicts of interest (e.g., reagent donations from manufacturers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.